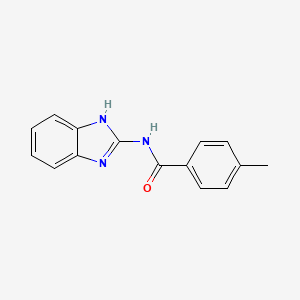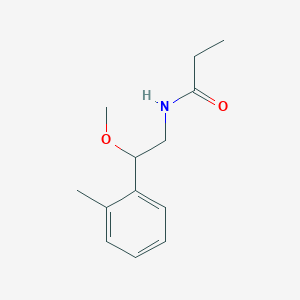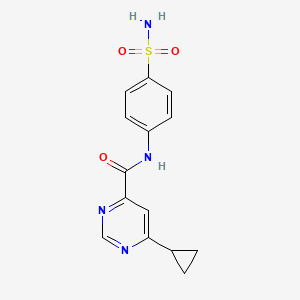![molecular formula C20H17ClN2O5 B2653761 1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-06-8](/img/structure/B2653761.png)
1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1’-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule. It likely contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] have been synthesized via three-component cyclocondensation reactions . Another related compound, spiro(indoline-2,3’-hydropyridazine), has been synthesized via an “on-water” [4 + 2] annulation reaction .
Aplicaciones Científicas De Investigación
Sigma Receptor Ligands
1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one and similar compounds have been studied for their potential as sigma receptor ligands. Spiro[chromane-2,4'-piperidine] derivatives have shown significant binding properties for sigma(1) and sigma(2) receptors. These compounds, particularly those with specific substitutions in position 3 of the spirocycle, display higher affinity for sigma(1) receptors, suggesting their potential application in targeting these receptors (Maier & Wünsch, 2002).
Histone Deacetylase Inhibitors
Research has also focused on the development of spiro[chromane-2,4'-piperidine] derivatives as histone deacetylase (HDAC) inhibitors. These compounds have been evaluated for their abilities to inhibit nuclear HDACs and their antiproliferative activities. Some derivatives have shown promising results in in vitro and in vivo studies, highlighting their potential in cancer treatment (Thaler et al., 2012).
Spiropyran-Based Receptors
Spiropyran derivatives, including those with a piperidine unit, have been synthesized and investigated for their use as selective receptors for metal ions. These compounds have shown potential in detecting specific ions like mercury in various solutions, indicating their application in environmental monitoring and safety (Kumar et al., 2019).
Antimycobacterial Agents
Spiro compounds, including spiro-pyrido-pyrrolizines and pyrrolidines, have been synthesized and screened for their antimycobacterial properties. Some of these compounds have shown significant activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Kumar et al., 2009).
Novel Synthetic Routes and Combinations
Research has also focused on novel synthetic routes and combinations involving spiro[chromane-2,4'-piperidine] derivatives. These studies have aimed at creating new compounds with potential therapeutic and biochemical applications, further expanding the scope of research in medicinal chemistry (Freund & Mederski, 2000).
Propiedades
IUPAC Name |
1'-(4-chloro-3-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c21-15-6-5-13(11-16(15)23(26)27)19(25)22-9-7-20(8-10-22)12-17(24)14-3-1-2-4-18(14)28-20/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQWVUCXBBEMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]prop-2-enamide](/img/structure/B2653687.png)
![N-(2,4-dimethoxyphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2653689.png)
![3-fluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2653690.png)
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid](/img/structure/B2653691.png)
![4-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2653692.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2653694.png)
![N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2653695.png)
![4-[(1H-imidazol-1-yl)methyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2653698.png)
![N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2653699.png)
![N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2653700.png)